molecular formula C15H22N2O4 B3112263 (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid CAS No. 188777-45-9

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Cat. No.: B3112263
CAS No.: 188777-45-9
M. Wt: 294.35 g/mol
InChI Key: VGRRUKULDYLAHI-NSHDSACASA-N
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Description

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is a chiral compound that features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid typically involves the following steps:

    Formation of the hydrazine derivative: Starting with a suitable precursor, such as an amino acid derivative, the hydrazine group is introduced through a reaction with hydrazine or a hydrazine derivative.

    Protection of the hydrazine group: The hydrazine group is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group could yield azo compounds, while reduction could yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules.

    Biology: It may serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor agonists.

    Medicine: It could be explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Benzyl-2-hydrazinyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-(1-Benzyl-2-boc-hydrazinyl)butanoic acid: Similar structure but with an additional carbon in the backbone.

    (S)-2-(1-Benzyl-2-boc-hydrazinyl)acetic acid: Similar structure but with a shorter backbone.

Uniqueness

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis, allowing for controlled modification of the hydrazinyl group.

Properties

IUPAC Name

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRUKULDYLAHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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